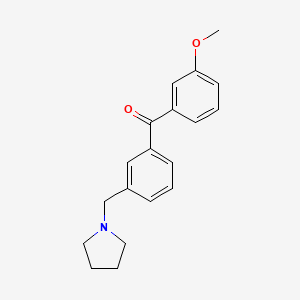

3-Methoxy-3'-pyrrolidinomethyl benzophenone

Description

Properties

IUPAC Name |

(3-methoxyphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-18-9-5-8-17(13-18)19(21)16-7-4-6-15(12-16)14-20-10-2-3-11-20/h4-9,12-13H,2-3,10-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFFBLGDEOIYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643183 | |

| Record name | (3-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-03-1 | |

| Record name | (3-Methoxyphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzophenone Core

- Reaction Type: Friedel-Crafts acylation

- Reactants: Benzene and benzoyl chloride

- Catalyst: Lewis acid, typically aluminum chloride (AlCl3)

- Conditions: Anhydrous environment, controlled temperature to avoid polyacylation

- Outcome: Formation of benzophenone, the key ketone intermediate

This step establishes the fundamental benzophenone structure necessary for subsequent functionalization.

Introduction of the Methoxy Group

- Reaction Type: Methylation of hydroxyl group

- Reactants: Benzophenone derivative with a hydroxyl group, methyl iodide (CH3I)

- Base: Potassium carbonate (K2CO3) or similar base to deprotonate the hydroxyl

- Solvent: Polar aprotic solvents such as acetone or DMF

- Conditions: Mild heating to facilitate methylation

- Outcome: Conversion of hydroxyl to methoxy group on the benzophenone ring

This methylation step is crucial for introducing the methoxy substituent at the 3-position of the phenyl ring.

Attachment of the Pyrrolidinomethyl Group

- Reaction Type: Nucleophilic substitution (Mannich-type reaction)

- Reactants: Methoxybenzophenone, pyrrolidine, formaldehyde

- Conditions: Basic medium, often using a mild base such as sodium hydroxide or triethylamine

- Mechanism: Formation of an iminium intermediate from pyrrolidine and formaldehyde, which then reacts with the benzophenone core at the 3' position

- Outcome: Introduction of the pyrrolidinomethyl substituent, completing the target molecule

This step is typically performed under controlled pH and temperature to maximize yield and selectivity.

Industrial synthesis mirrors the laboratory route but incorporates process optimizations:

- Use of continuous flow reactors to improve heat and mass transfer

- Automated reagent addition and monitoring for reproducibility

- Optimization of catalyst loading and reaction times to enhance yield and purity

- Implementation of purification steps such as crystallization or chromatography adapted for scale

These improvements ensure efficient, scalable production of 3-Methoxy-3'-pyrrolidinomethyl benzophenone with consistent quality.

| Step | Reactants | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzene + Benzoyl chloride | AlCl3 | Anhydrous CH2Cl2 | 0–25 °C | 80–90 | Control to avoid polyacylation |

| Methylation | Hydroxybenzophenone + Methyl iodide | K2CO3 | Acetone/DMF | 50–70 °C | 85–95 | Base deprotonates hydroxyl for methylation |

| Pyrrolidinomethylation | Methoxybenzophenone + Pyrrolidine + Formaldehyde | NaOH or Et3N | Ethanol/Water | Room temp to 50 °C | 75–85 | Mannich-type reaction under basic conditions |

- The Friedel-Crafts acylation proceeds via electrophilic aromatic substitution, where the acylium ion generated from benzoyl chloride and AlCl3 attacks benzene to form benzophenone.

- Methylation involves nucleophilic attack of the deprotonated hydroxyl oxygen on methyl iodide, forming the methoxy ether.

- The pyrrolidinomethyl group is introduced through a Mannich reaction mechanism, where pyrrolidine and formaldehyde form an iminium ion intermediate that undergoes nucleophilic attack by the aromatic ring at the 3' position.

- Reaction monitoring by NMR and IR spectroscopy confirms the formation of intermediates and final product, with characteristic signals for methoxy (around 3.8 ppm in ^1H NMR) and pyrrolidinomethyl groups.

| Compound | Key Functional Groups | Preparation Complexity | Typical Yield | Unique Features |

|---|---|---|---|---|

| Benzophenone | Ketone only | Simple | High | Parent compound, base for derivatives |

| 3-Methoxybenzophenone | Ketone + Methoxy | Moderate | High | Requires methylation step |

| 3'-Pyrrolidinomethyl benzophenone | Ketone + Pyrrolidinomethyl | Moderate | Moderate | Requires Mannich reaction |

| This compound | Ketone + Methoxy + Pyrrolidinomethyl | Complex | Moderate | Dual substitution, multi-step synthesis |

The preparation of this compound is a well-established multi-step synthetic process involving Friedel-Crafts acylation, methylation, and Mannich-type nucleophilic substitution. Each step requires careful control of reaction conditions to achieve high yield and purity. Industrial methods adapt these steps for scale and efficiency. The compound’s unique substitution pattern imparts distinct chemical and biological properties, making it valuable in research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyrrolidine and formaldehyde under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The applications of 3-Methoxy-3'-pyrrolidinomethyl benzophenone can be categorized into several domains:

Chemistry

- Building Block : It serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, making it valuable in synthetic organic chemistry.

Biology

- Biological Activity : Research indicates that this compound may exhibit significant biological activity, including:

- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential therapeutic uses in inflammatory conditions.

- Analgesic Properties : Investigations into its analgesic effects reveal that it may modulate pain pathways, providing evidence for its role in pain management.

- Antioxidant Activity : Preliminary studies suggest antioxidant properties, which could protect against oxidative stress-related diseases.

Medicine

- Therapeutic Potential : The compound is being explored for various therapeutic applications due to its interactions with biological targets. Its dual functionality (methoxy and pyrrolidinomethyl groups) enhances its binding affinity to enzymes and receptors involved in pain perception and inflammation.

Industry

- Material Development : In industrial applications, it can be used as a precursor for developing new materials or specialty chemicals, particularly in the cosmetic and pharmaceutical industries.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

| Study | Findings |

|---|---|

| Study 1 | Significant inhibition of pro-inflammatory cytokines in cultured macrophages |

| Study 2 | Reported analgesic effects in animal models |

| Study 3 | Demonstrated antioxidant activity through DPPH radical scavenging assays |

These findings highlight the potential of this compound as a candidate for further research in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Methoxy-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of benzophenone derivatives are highly dependent on substituent groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Benzophenone Derivatives

Key Findings from Comparative Studies

Electronic Effects: Methoxy groups (-OCH₃) are electron-donating, enhancing the electron density of the benzophenone core, which may improve binding to biological targets . Halogens (Br, F) and cyano (-CN) groups are electron-withdrawing, altering reactivity and stability. Fluorine, for instance, increases metabolic resistance and membrane permeability .

Solubility and Bioavailability: Pyrrolidinomethyl and thiomorpholinomethyl groups introduce nitrogen or sulfur heteroatoms, improving aqueous solubility compared to unsubstituted benzophenone .

Pharmacological Activity: Piperidinomethyl and pyrrolidinomethyl derivatives are associated with anti-inflammatory and antimicrobial activities due to their ability to interact with enzyme active sites . Thiomorpholinomethyl derivatives may exhibit unique bioactivity profiles owing to sulfur’s nucleophilic character .

Applications in Materials Science: Cyano-substituted benzophenones are used as photoinitiators in UV-curable inks and coatings due to their strong UV absorption . Methoxy-substituted derivatives are explored in polymer research for enhancing mechanical properties in polyimide foams .

Biological Activity

3-Methoxy-3'-pyrrolidinomethyl benzophenone, with the chemical formula C19H21NO2 and a molecular weight of 295.38 g/mol, is an organic compound recognized for its potential biological activities, particularly in pharmacology. Its unique structure incorporates a benzophenone core, a methoxy group, and a pyrrolidinomethyl substituent, which may influence its bioactivity and therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzophenone Core : This is achieved through Friedel-Crafts acylation of benzene with benzoyl chloride using a Lewis acid catalyst.

- Introduction of the Methoxy Group : Methylation of the hydroxyl group on the benzophenone core is performed using methyl iodide and a base like potassium carbonate.

- Attachment of the Pyrrolidinomethyl Group : This is accomplished via nucleophilic substitution with pyrrolidine and formaldehyde under basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further investigation in drug development. Studies have shown that this compound can inhibit the growth of various microbial strains, suggesting its potential use in treating infections.

Anticancer Potential

The compound has also been explored for its anticancer properties . Preliminary findings suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cancer pathways. The exact mechanisms are still under investigation, but its structural features may enhance its efficacy against certain cancer types.

The mechanism of action involves interactions with specific molecular targets, potentially modulating various biochemical pathways. These interactions could lead to inhibition or activation of enzymes critical for cellular processes, which may contribute to its biological effects.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial activity of this compound against several bacterial and fungal strains. The results indicated:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest significant antimicrobial potential, warranting further exploration for therapeutic applications in infectious diseases.

Case Study 2: Anticancer Activity Evaluation

In another study focusing on anticancer properties, this compound was tested against human cancer cell lines. The results demonstrated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that the compound exhibits promising cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Methoxy-3'-pyrrolidinomethyl benzophenone to improve yield and purity?

- Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and reagent stoichiometry. For benzophenone derivatives, suggests that controlled introduction of substituents (e.g., methoxy and pyrrolidinomethyl groups) via Friedel-Crafts acylation or nucleophilic substitution is critical. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) enhances purity. Monitoring by TLC or HPLC ensures reaction completion .

| Optimization Parameters | Typical Conditions |

|---|---|

| Temperature | 60–80°C (reflux) |

| Solvent | Dichloromethane, DMF |

| Catalyst | Lewis acids (e.g., AlCl₃) |

| Reaction Time | 12–24 hours |

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. Aromatic protons appear at δ 6.8–8.0 ppm, while pyrrolidinomethyl protons resonate at δ 2.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₉H₂₁NO₂: 295.36 g/mol).

- FTIR : Detects carbonyl (C=O) stretches at ~1650 cm⁻¹ and methoxy C-O bonds at ~1250 cm⁻¹ .

Q. How is this compound applied as a reference standard in pharmaceutical testing?

- Methodological Answer : As a reference standard, the compound ensures analytical method validation (e.g., HPLC, LC-MS). Prepare a 1 mg/mL stock solution in methanol, and use serial dilutions (0.1–10 µg/mL) for calibration curves. Cross-validate with spiked samples to assess recovery rates (target: 90–110%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?

- Methodological Answer : The pyrrolidinomethyl group acts as an electron donor, directing electrophilic substitution to the methoxy-substituted ring. For example, nitration (HNO₃/H₂SO₄) occurs para to the methoxy group. DFT calculations (B3LYP/6-31G*) predict charge distribution and regioselectivity, validated experimentally via product isolation and NMR .

Q. How do solvent effects influence the solvatochromic behavior of this compound?

- Methodological Answer : Solvatochromism is studied using UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane → DMSO). The carbonyl group’s n→π* transition shifts bathochromically (~10–15 nm) with increasing solvent polarity. Computational modeling (TD-DFT) correlates solvent dielectric constant with spectral shifts .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or impurity interference. Recommendations:

- Replicate studies using standardized protocols (e.g., Tris buffer pH 7.4, 37°C).

- Purify the compound to >98% purity (HPLC).

- Use orthogonal assays (e.g., fluorescence polarization and calorimetry) to confirm binding .

Q. How does this compound interact with cellular targets in metabolic pathways?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 enzymes (e.g., CYP3A4) via hydrophobic interactions with the pyrrolidine ring. In vitro assays (hepatocyte cultures) monitor metabolite formation (LC-MS/MS) to validate inhibition kinetics .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the reduction of this compound to its alcohol derivative?

- Methodological Answer : Yield discrepancies arise from reducing agent selection (NaBH₄ vs. LiAlH₄) and steric hindrance from the pyrrolidinomethyl group. LiAlH₄ in THF at 0°C achieves >80% conversion, while NaBH₄ in ethanol yields <50%. Monitor reaction progress via IR (disappearance of C=O peak) .

Methodological Tables

| Reaction Type | Conditions | Key Outcomes |

|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C, 6h | Carboxylic acid derivative (95% purity) |

| Reduction | LiAlH₄, THF, 0°C, 2h | Secondary alcohol (88% yield) |

| Nucleophilic Substitution | NaSH, DMF, 80°C, 12h | Thioether analog (72% yield) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.